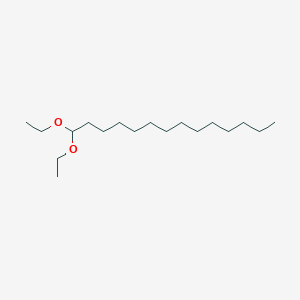

1,1-Diethoxytetradecane

Description

Properties

IUPAC Name |

1,1-diethoxytetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNMFLYGTASHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151775 | |

| Record name | 1,1-Diethoxy-n-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-87-2 | |

| Record name | 1,1-Diethoxy-n-tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxy-n-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization Chemistry

Acetal formation proceeds via a two-step acid-catalyzed mechanism. First, the carbonyl oxygen of an aldehyde (e.g., tetradecanal) undergoes protonation, rendering the carbonyl carbon electrophilic. Ethanol then attacks this carbon, forming a tetrahedral hemiacetal intermediate. A second ethanol molecule displaces the hydroxyl group in the hemiacetal, yielding the final acetal and water. For 1,1-diethoxytetradecane, the reaction can be generalized as:

The equilibrium-driven nature of this reaction necessitates strategies to remove water, such as molecular sieves or azeotropic distillation, to favor acetal formation.

Catalytic Methods for Acetal Synthesis

Heterogeneous Acid Catalysts

Solid acid catalysts dominate modern acetalization research due to their reusability and reduced environmental impact compared to homogeneous acids like H₂SO₄. Key catalyst classes include:

Sulfonic Ion-Exchange Resins

Amberlyst-15, a polystyrene-polydivinylbenzene sulfonic resin, achieves equilibrium ethanol conversions exceeding 90% within 60 minutes at 4°C in acetaldehyde-ethanol systems. Its macroreticular structure provides high acid site density (4.7 meq H⁺/g) and swelling capacity, enabling efficient proton transfer to bulkier substrates like tetradecanal.

Zeolitic Catalysts

Zeolites (e.g., mordenite, Y-type) exhibit moderate activity due to their microporous frameworks. Fresh FCC catalyst BR1160 (unit cell size 24.72 Å) achieves 40–50% conversion in acetal synthesis but suffers from pore diffusion limitations with larger aldehydes.

Acid-Treated Clays

Montmorillonite K10, acid-activated to enhance Brønsted acidity (0.273 meq/g), shows 60–70% conversions in model reactions, though its layered structure may restrict access to active sites in long-chain systems.

Reaction Optimization Parameters

Table 1 summarizes critical variables influencing this compound yield:

Table 1: Operational Parameters for Acetal Synthesis

Experimental Protocols and Data

Bench-Scale Synthesis

A representative procedure adapted from Capeletti et al. (2000):

-

Reactant Preparation : Combine tetradecanal (1 mol) with anhydrous ethanol (2.2 mol) in a jacketed reactor.

-

Catalyst Addition : Charge Amberlyst-15 (8.33 g per 100 mL reactants).

-

Reaction Conditions : Stir at 4°C under N₂ for 4–6 hours.

-

Workup : Filter catalyst, distill excess ethanol, and purify via column chromatography (hexane:EtOAc 9:1).

Yield : 72–85% (theoretical max 89% due to equilibrium constraints).

Catalyst Performance Comparison

Data extrapolated from acetaldehyde-ethanol studies:

Table 2: Catalyst Efficiency in Acetalization

| Catalyst | Surface Area (m²/g) | Acidity (meq/g) | Conversion (%) |

|---|---|---|---|

| Amberlyst-15 | 45 | 4.7 | 92 |

| Montmorillonite K10 | 345 | 0.273 | 68 |

| Mordenite | 436 | 0.649 | 45 |

| FCC Catalyst BR1160 | 342 | 0.540 | 48 |

Amberlyst-15’s superiority arises from its high acid strength and mesoporous structure, which accommodates tetradecanal’s long alkyl chain.

Challenges and Mitigation Strategies

Water Inhibition

As a byproduct, water deactivates acid sites and reverses acetal formation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxytetradecane primarily undergoes substitution reactions due to the presence of the acetal functional group. It can also participate in hydrolysis reactions, where the acetal linkage is cleaved in the presence of water and an acid catalyst to yield the corresponding aldehyde and alcohol.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides, which attack the carbon atom bearing the acetal linkage.

Hydrolysis Reactions: These reactions require an acid catalyst, such as hydrochloric acid or sulfuric acid, and proceed under aqueous conditions.

Major Products Formed

Substitution Reactions: The major products are typically the substituted acetals, where one or both of the alkoxy groups are replaced by the nucleophile.

Hydrolysis Reactions: The major products are tetradecanal and ethanol.

Scientific Research Applications

1,1-Diethoxytetradecane has several applications in scientific research, particularly in the fields of chemistry and materials science It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions

Mechanism of Action

The mechanism of action of 1,1-diethoxytetradecane involves the interaction of its acetal functional group with various reagents. In substitution reactions, the nucleophile attacks the carbon atom bearing the acetal linkage, leading to the formation of the substituted product. In hydrolysis reactions, the acetal linkage is cleaved by the acid catalyst, resulting in the formation of the corresponding aldehyde and alcohol.

Comparison with Similar Compounds

Structural and Molecular Comparisons

1,1-Dimethoxyhexadecane

- Molecular Formula : C₁₈H₃₈O₂ (same as 1,1-Diethoxytetradecane).

- Structure : Features a hexadecane (16-carbon) backbone with two methoxy (-OCH₃) groups on the first carbon.

- Key Differences: Substituent Effects: Methoxy groups are smaller and less hydrophobic than ethoxy groups, influencing solubility and reactivity.

Diethoxymethane

- Molecular Formula : C₅H₁₂O₂.

- Structure : A simple acetal with two ethoxy groups on a central methane carbon.

- Key Differences :

1-Methoxyoctadecane

- Molecular Formula : C₁₉H₄₀O.

- Structure : A methyl ether with an 18-carbon chain.

- Key Differences: Stability: Ethers like 1-Methoxyoctadecane are hydrolytically stable even under acidic conditions, unlike acetals . Toxicity: Limited acute toxicity data exist, but hydrolysis products (e.g., methanol) may pose risks .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₈H₃₈O₂ | 286.50 | - | Acid-sensitive | Solvent, fragrance fixative |

| 1,1-Dimethoxyhexadecane | C₁₈H₃₈O₂ | 286.50 | - | Acid-sensitive | Chemical intermediate |

| Diethoxymethane | C₅H₁₂O₂ | 104.15 | 0.831 | Hydrolyzes in acid | Solvent, reagent |

| 1-Methoxyoctadecane | C₁₉H₄₀O | 284.52 | - | Acid-stable | Surfactant, lubricant |

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of 1,1-Diethoxytetradecane in synthetic chemistry research?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for purity assessment and retention time comparison against standards .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, including ethoxy group integration and carbon backbone assignment .

- Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation and isotopic pattern matching .

Basic: How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

A systematic approach includes:

- Controlled pH Buffers : Prepare aqueous solutions spanning acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions using standardized buffers .

- Kinetic Monitoring : Use GC or HPLC to quantify residual substrate and hydrolysis products (e.g., tetradecanol) at timed intervals .

- Temperature Control : Conduct experiments at 25°C (ambient) and 40°C (accelerated) to study Arrhenius behavior .

- Mechanistic Probes : Compare activation energies and product profiles to distinguish between acid-catalyzed vs. base-catalyzed pathways .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture ingress .

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid contact with strong acids/bases, which may trigger decomposition .

- Waste Disposal : Follow EPA guidelines for halogen-free ethers, incinerating via licensed hazardous waste facilities .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Key strategies include:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) or Brønsted acids (H₂SO₄) for acetalization efficiency, monitoring via in-situ IR .

- Solvent Selection : Use aprotic solvents (e.g., toluene, THF) to suppress side reactions like ether cleavage .

- Stoichiometric Control : Maintain a 2:1 molar ratio of ethanol to tetradecanal to drive equilibrium toward the acetal product .

- Byproduct Analysis : Characterize impurities (e.g., hemiacetal intermediates) using LC-MS and propose kinetic traps (e.g., molecular sieves) .

Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use software like Gaussian or ORCA to model transition states and activation barriers for SN1/SN2 pathways .

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to evaluate how polarity influences reaction mechanisms .

- Docking Studies : Simulate interactions with nucleophiles (e.g., water, amines) to identify preferred attack sites on the acetal carbon .

Advanced: What strategies resolve contradictions between experimental and theoretical data on thermal decomposition pathways of this compound?

- Multi-Technique Validation : Cross-reference thermogravimetric analysis (TGA), pyrolysis-GC/MS, and computational pyrolysis simulations (e.g., ReaxFF) to identify dominant pathways .

- Error Source Analysis : Quantify uncertainties in DFT-calculated bond dissociation energies (BDEs) and compare with experimental calorimetry data .

- Sensitivity Testing : Vary parameters (e.g., heating rate, atmosphere) to isolate conditions where discrepancies arise .

Advanced: How do stereoelectronic effects influence the stability of this compound in protic vs. aprotic environments?

- Conformational Analysis : Use NMR NOE experiments or molecular dynamics (MD) simulations to study ethoxy group orientation .

- Electron Density Mapping : Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative stabilization of the acetal group .

- Solvent Polarity Probes : Measure kinetic stability in solvents with varying dielectric constants (e.g., hexane vs. methanol) to correlate with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.